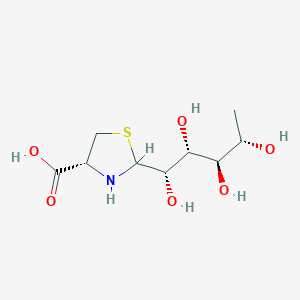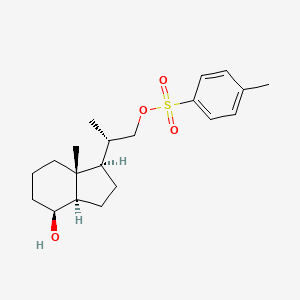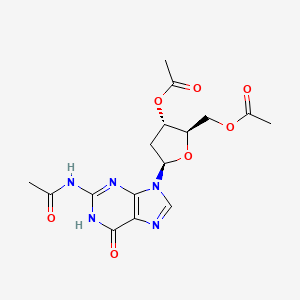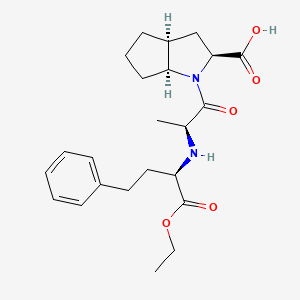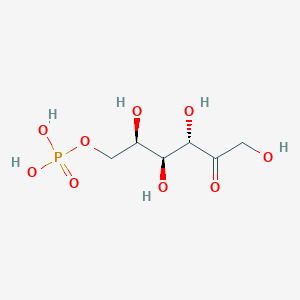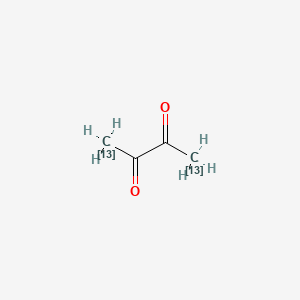
Sodium ZINC chlorophyllin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium Zinc Chlorophyllin is a semi-synthetic, water-soluble derivative of chlorophyll . It is a rare cosmetic ingredient, known for its antioxidant properties . It is a closely related group of salts that are derived from chlorophyll, differing in the identity of the cations associated with the anion . Its most common form is a sodium/copper derivative used as a food additive and in alternative medicine .
Synthesis Analysis
Chlorophyll was extracted from pine needles, and then this compound (SZC) was synthesized by saponification, purification, and substitution reaction .Molecular Structure Analysis
The molecular formula of this compound is C34H31O6N4ZnNa3 . The basic structure of chlorophyll is a porphyrin ring similar to that of heme in hemoglobin, although the central atom in chlorophyll is magnesium instead of iron . In this compound, the central atom is replaced with zinc .Physical And Chemical Properties Analysis
This compound is a water-soluble compound . Its molecular weight is 725.99 . It is a green to black powder prepared from chlorophyll by saponification and replacement of magnesium by copper .Wissenschaftliche Forschungsanwendungen
Preparation and Stability : Sodium zinc chlorophyllin has been prepared from different plant sources like pachyrhizus leaf, spinach leaves, tea fresh leaves, and Taxus chinensis leaves. These studies have focused on optimizing the extraction process and evaluating the stability of the product. They found that this compound generally exhibits high water solubility, thermal stability, and resistance to oxidants and reducers. However, it is susceptible to degradation under sunlight and can be influenced by certain metal ions like Cu2+ and Fe3+ (Guo Rui-hua, 2010); (Ma Li-ying, 2012); (Hu Wan-qin, 2006); (W. Chunxia, 2013).
Dyeing Properties : Research has also explored the use of this compound for dyeing wool fabrics. The studies indicate that this compound can effectively dye wool, imparting good washing fastness. However, the light fastness of the dyed fabric needs improvement (W. Chunxia, 2013).
Antioxidant Properties : this compound has been evaluated for its antioxidant activities. In one study, it demonstrated better antioxidant properties at lower dosages compared to other forms of chlorophyllin in various biochemical assays. This suggests potential bioactivities of chlorophyll derivatives and supports their possible role in human health protection and disease prevention (Ruzhen Zhan, Jian Wu, J. Ouyang, 2014).
Application in Phytoremediation : A study on Juncus acutus, a halophytic species, demonstrated its capacity to tolerate and accumulate zinc, suggesting its potential in phytoremediation for Zn-contaminated lands. This is relevant considering the zinc component in this compound (E. Mateos-Naranjo, E. Castellanos, A. Perez-Martin, 2014).
Wirkmechanismus
While the exact mechanism of action of Sodium Zinc Chlorophyllin is not fully understood, it is known to have potential anti-inflammatory, deodorizing, erythropoietic, and antimutagenic activities . It is also suggested that it may aid the uptake and free ionization of zinc, potentially inhibiting ribonucleic acid synthesis of SARS-CoV-2 in human epithelial lung tissue .
Eigenschaften
IUPAC Name |
trisodium;zinc;(17S,18S)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O6.3Na.Zn/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;3*+1;+2/p-5/t17-,21-;;;;/m0..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEBKULBOPIKII-ZWPRWVNUSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4[C@H]([C@@H](C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31N4Na3O6Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


